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molecular formula C16H19Cl2N B8690575 9-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918650-73-4

9-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene

Cat. No. B8690575
M. Wt: 296.2 g/mol
InChI Key: QBPKOGYDFLNVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093388B2

Procedure details

9-(3,4-Dichloro-phenyl)-9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (547 mg, 1.32 mmol) was dissolved in trifluoroacetic acid (25 mL) and heated to reflux over night. Ethyl acetate was added and the reaction mixture was basified with sodium hydroxide (2 N). The aqueous phase was extracted three times with ethyl acetate and the combined organic phase was washed with brine, dried (sodium sulfate), filtered and evaporated to give 410 mg (100%) of 9-(3,4-dichloro-phenyl)-3-aza-spiro[5.5]undec-8-ene as a white gum.
Name
9-(3,4-Dichloro-phenyl)-9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2([CH2:18][CH2:17][C:16]([C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[C:22]([Cl:27])[CH:21]=3)(O)[CH2:15][CH2:14]2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(OCC)(=O)C.[OH-].[Na+]>FC(F)(F)C(O)=O>[Cl:27][C:22]1[CH:21]=[C:20]([C:16]2[CH2:17][CH2:18][C:11]3([CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)[CH2:14][CH:15]=2)[CH:25]=[CH:24][C:23]=1[Cl:26] |f:2.3|

Inputs

Step One
Name
9-(3,4-Dichloro-phenyl)-9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Quantity
547 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)(O)C2=CC(=C(C=C2)Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over night
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=CCC2(CCNCC2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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